
3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, methacrylate oligomers derived from a key intermediate in the synthesis of heterocyclic liquid crystals were synthesized by free radical polymerization of the corresponding monomers . Another method involves the condensation of bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . These techniques allow for the determination of the exact spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, 4-Bromophenylacetic acid can undergo various reactions such as Fischer esterification, refluxing it with methanol acidified with sulfuric acid .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4-Bromophenylacetic acid is a white solid with a honey-like odor and a melting point of 118 °C .科学的研究の応用
Potential Research Applications of Structurally Similar Compounds
Environmental Toxicology and Pollution Studies
Compounds with bromophenyl groups, such as 2,4,6-Tribromophenol, have been extensively studied for their environmental concentrations, toxicology, and impact on ecosystems and human health (Koch & Sures, 2018). These studies are crucial for understanding the fate and behavior of halogenated compounds in the environment and assessing their potential risks.
Pharmacological and Biological Effects
Research on compounds like Chlorogenic Acid (CGA) explores their various practical, biological, and pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities (Naveed et al., 2018). This reflects a broader interest in the potential therapeutic uses of phenolic compounds and their mechanisms of action.
Analytical and Synthetic Chemistry
Studies on the synthesis and applications of phosphonic acids highlight the importance of structural analogs in designing bioactive molecules, functional materials, and analytical reagents (Sevrain et al., 2017). Such research is fundamental for developing new drugs, materials, and chemical analysis methods.
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific molecular frameworks, like 4-methyl-2,6-diformylphenol, for detecting metal ions and other analytes is an area of active research (Roy, 2021). This demonstrates the utility of phenolic and related compounds in environmental monitoring, medical diagnostics, and chemical sensing technologies.
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(4-bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO2/c1-13-11-19-17(12-18(13)24)20(14-5-3-2-4-6-14)21(22(25)26-19)15-7-9-16(23)10-8-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFFZHMVBKFGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)
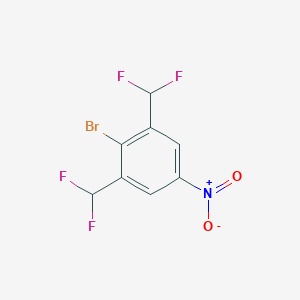

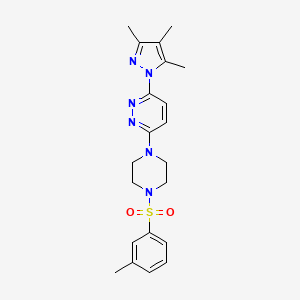
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2734513.png)
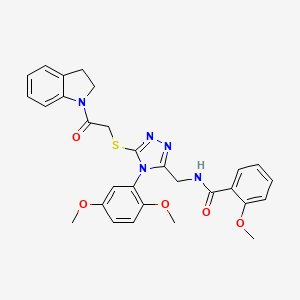

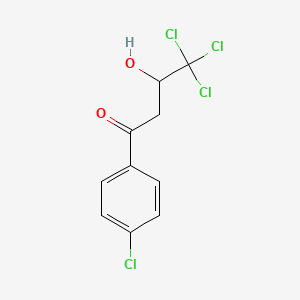
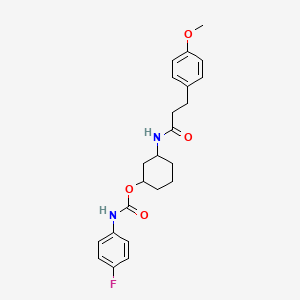
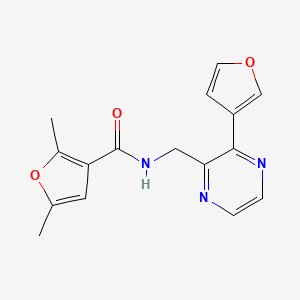
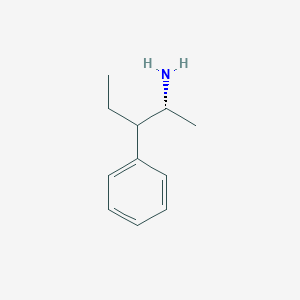
![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2734526.png)
